molecular formula C12H21NO5 B2915417 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid CAS No. 502482-52-2

2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid

Cat. No. B2915417
Key on ui cas rn: 502482-52-2
M. Wt: 259.302
InChI Key: CTGKOZWOKCERFN-UHFFFAOYSA-N
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Patent
US08748435B2

Procedure details

A 2M aq solution of NaOH (13.5 ml, 27 mmol) was added to a solution of 4-ethoxycarbonylmethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (39) (5.17 g, 18 mmol) at rt. After stirring at rt for 1 h, methanol was evaporated and the residue was treated with water and extracted twice with Et2O, the water layer was then acidified with 2M aq solution of HCl (15 ml), extracted twice with EtOAc and the combined organic layers were dried over Na2 SO4 and concentrated to provide the product as white solid.
[Compound]
Name
aq solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][C:13]([CH2:17][C:18]([O:20]CC)=[O:19])([OH:16])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>>[C:3]([O:7][C:8]([N:10]1[CH2:11][CH2:12][C:13]([CH2:17][C:18]([OH:20])=[O:19])([OH:16])[CH2:14][CH2:15]1)=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
aq solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.17 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried over Na2 SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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